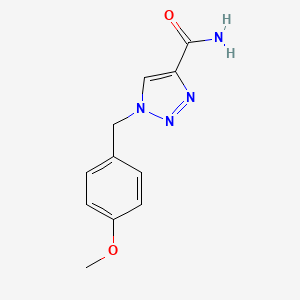

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

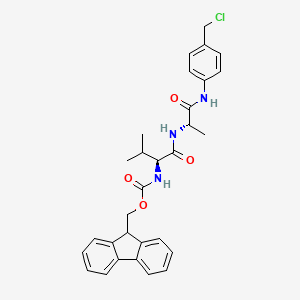

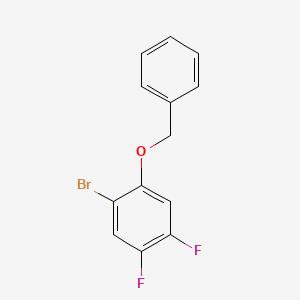

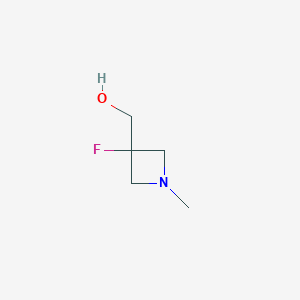

“1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. The “1-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group, which is a benzyl group with a methoxy (–O–CH3) substituent . The “1H-1,2,3-triazole-4-carboxamide” part indicates the presence of a triazole ring, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline” have been synthesized using a new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2 . This enzyme was able to completely deracemize the compound under Turner’s deracemization conditions .

Aplicaciones Científicas De Investigación

Synthesis and Applications

New Synthesis Methods : A novel solventless, metal-free synthesis method was developed for antiepileptic drugs like Rufinamide, which is closely related to 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. This method uses 4-trichloroacetyl-1-(2,6-difluorobenzyl/benzyl/4-methoxybenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles as precursors (Bonacorso et al., 2015).

Multi-Component Synthesis : The compound is synthesized via a metal-free multi-component reaction, leading to the formation of 1,5-disubstituted 1,2,3-triazoles. It also includes antibacterial and antifungal activities testing for compounds like 1-(4-methoxybenzyl)-1H-1,2,3-triazole (Vo, 2020).

Biological Activities and Structural Analysis : Studies focus on the synthesis, crystal structure, and biological activities of derivatives like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one. These studies include enzymatic assays and DFT calculations, providing insights into potential medical applications (Saleem et al., 2018).

'Click Chemistry' Applications : The 1-(4-methoxybenzyl)-1H-1,2,3-triazole structure is used in 'click chemistry' for rapid synthesis of triazole derivatives, showcasing its versatility in organic synthesis (Tale et al., 2015).

Ester Cleavage Properties : Research on hydroxybenzotriazoles, including compounds like N-tetradecyl-1-hydroxy-1H-benzo[d][1,2,3]triazole-7-carboxamide, has shown significant ester cleavage properties, which can have implications in chemical processes (Bhattacharya & Kumar, 2005).

Molecular and Electronic Analysis : Extensive molecular, electronic, nonlinear optical, and spectroscopic analysis of triazole derivatives, including 3-p-methoxybenzyl/m-chlorobenzyl/phenyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, helps in understanding their properties for potential applications (Beytur & Avinca, 2021).

Antimicrobial Agents : Several derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for antimicrobial activities, demonstrating the compound's relevance in developing new antimicrobial agents (Jadhav et al., 2017).

Antimicrobial Discovery : Novel 1H-1,2,3-triazole-4-carboxamides are synthesized and evaluated for antimicrobial activities, highlighting the compound's role in drug discovery for antimicrobial applications (Pokhodylo et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit their targets throughATP-competitive inhibition . This means the compound competes with ATP for binding to the kinase active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

If the compound does indeed target gsk-3β, it could potentially influence pathways such as theWnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation .

Pharmacokinetics

Similar compounds have been synthesized for use as internal standards in lc–ms analysis for drug absorption and distribution studies .

Result of Action

Inhibition of gsk-3β has been associated withreduced cell proliferation and increased cell differentiation , which could potentially be beneficial in the treatment of diseases such as cancer .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-15-7-10(11(12)16)13-14-15/h2-5,7H,6H2,1H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAZCCWNSQCCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)

![(2R)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6315562.png)